N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzyl hydrazine with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides: These compounds also exhibit multi-targeted inhibitory effects and potential anticancer properties.
Synthetic Cinnamides and Cinnamates: Known for their antimicrobial activity and similar structural features.
Uniqueness
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of the oxadiazole ring and cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-6-8-12(9-7-11)10-14-18-19-16(21-14)17-15(20)13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYHVDKAPUDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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